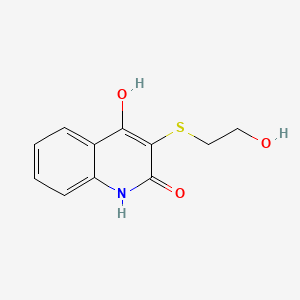
2-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolone with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone can be compared with other similar compounds, such as:
4-hydroxy-2-quinolone: Lacks the hydroxyethylsulfanyl group, which may result in different biological activities.
2-hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 4-position, leading to variations in chemical reactivity and biological effects.
4-hydroxyquinoline: Similar structure but without the hydroxyethylsulfanyl group, affecting its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO3S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
4-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3S/c13-5-6-16-10-9(14)7-3-1-2-4-8(7)12-11(10)15/h1-4,13H,5-6H2,(H2,12,14,15) |
Clé InChI |
YKAYEPQKBSVVBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)N2)SCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


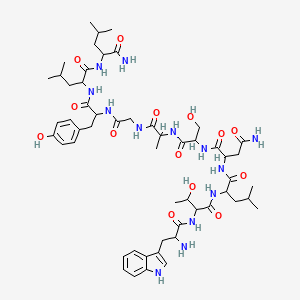
![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)

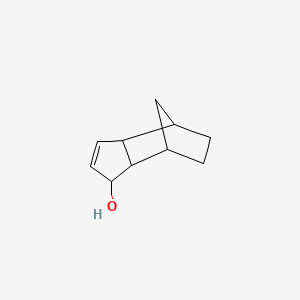
![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)
![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)

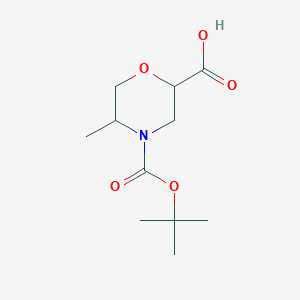
![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)
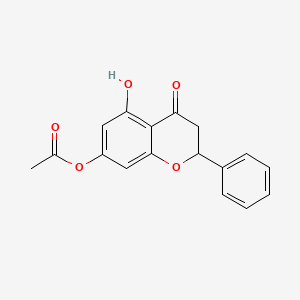
![4-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B13383064.png)
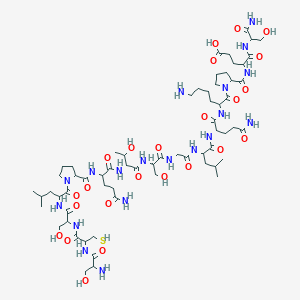
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B13383068.png)
![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B13383075.png)
